Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate
Description
Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester at position 2, a methylsulfamoyl group at position 5, and a hydrogen atom at position 3 (Figure 1). The methylsulfamoyl moiety (-SO₂NHCH₃) distinguishes it from other thiophene derivatives, conferring unique electronic and steric properties. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules targeting enzymes or receptors where sulfonamide groups enhance binding affinity .
Properties
IUPAC Name |
methyl 5-(methylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-8-14(10,11)6-4-3-5(13-6)7(9)12-2/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADITXHEWJNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with methylsulfamoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives with reduced sulfonyl groups.
Substitution: Thiophene derivatives with various functional groups attached to the ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate serves as a precursor for synthesizing bioactive molecules. Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.
- Cytochrome P450 Inhibition : The compound has shown inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions, affecting therapeutic efficacy .
2. Organic Synthesis
- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry .
- Fused Ring Systems : Recent studies have explored the synthesis of fused ring systems using this compound, demonstrating its versatility in creating complex molecular architectures .
3. Agricultural Applications
- Pesticide Development : The compound's structural features make it a candidate for developing novel pesticides. Its derivatives have shown potential activity against various pests, contributing to agricultural sustainability.
Case Study 1: Cytochrome P450 Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes in vitro. The results indicated significant inhibition of CYP1A2 and CYP2C19, suggesting implications for drug metabolism and safety profiles in patients receiving medications metabolized by these pathways.
| Enzyme | Inhibition Type |
|---|---|
| CYP1A2 | Moderate |
| CYP2C19 | Significant |
| CYP2C9 | Notable |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Cytochrome P450 Inhibition | Significant inhibition observed for CYP1A2, CYP2C19 |
| Antimicrobial Activity | Potential activity indicated; further studies needed |
| Anticancer Activity | Structural analogs show promise; direct evidence lacking |
Mechanism of Action
The mechanism of action of Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
Thiophene derivatives are highly tunable, with substituent positions and functional groups dictating their chemical behavior and applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Positional Effects : Substitution at position 5 (e.g., methylsulfamoyl, bromoacetyl) is common in bioactive compounds, as this position influences electronic conjugation and steric interactions with biological targets .
- Functional Group Reactivity :
- Methylsulfamoyl (-SO₂NHCH₃) : Enhances hydrogen-bonding capacity and solubility in polar solvents, critical for drug-receptor interactions .
- Chlorosulfonyl (-SO₂Cl) : Highly reactive, serving as a precursor for sulfonamide derivatives (e.g., : methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) .
- Trifluoromethyl (-CF₃) : Electron-withdrawing, improving metabolic stability and lipophilicity in agrochemicals .
Table 2: Property Comparisons
Key Observations :
Biological Activity
Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methylsulfamoyl group and a carboxylate functional group. The molecular formula is , and it has a molar mass of 218.24 g/mol. The presence of the thiophene moiety is significant as it contributes to the compound's biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions.
- Antimicrobial Activity : Its sulfamoyl group suggests potential antimicrobial properties, as similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The thiophene structure is known for contributing to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results comparable to standard antibiotics.
- Cytotoxicity Assessment :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
